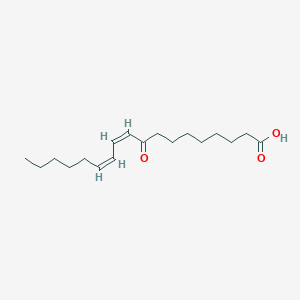

(10Z,12Z)-9-oxooctadeca-10,12-dienoic acid

説明

(10Z,12Z)-9-oxooctadeca-10,12-dienoic acid is a useful research compound. Its molecular formula is C18H30O3 and its molecular weight is 294.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

(10Z,12Z)-9-Oxooctadeca-10,12-dienoic acid, commonly referred to as 9-OxoODE, is a bioactive compound derived from linoleic acid. This compound has garnered attention for its significant biological activities, particularly in the context of inflammation, lipid metabolism, and cellular signaling.

9-OxoODE is synthesized primarily through the oxidation of 9-hydroxy-10(E),12(Z)-octadecadienoic acid (9-HODE) using various reagents such as potassium permanganate or chromium trioxide. Its molecular formula is with a molecular weight of 294.43 g/mol .

The biological activity of 9-OxoODE is largely attributed to its interaction with specific molecular targets:

- Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) : 9-OxoODE acts as an agonist for PPARγ, a nuclear receptor that regulates gene expression related to lipid metabolism and inflammation. Activation of PPARγ by 9-OxoODE has been shown to influence various metabolic pathways and promote anti-inflammatory effects.

- Oxidative Stress Pathways : This compound participates in signaling pathways that respond to oxidative stress, which can lead to apoptosis or cell survival depending on the context.

Inflammatory Response Modulation

Research indicates that 9-OxoODE plays a critical role in modulating the balance between pro-inflammatory and anti-inflammatory lipid mediators during acute inflammation. For example, studies have demonstrated that myeloperoxidase (MPO) influences the levels of oxidized linoleic acid metabolites in inflammatory conditions . The presence of 9-OxoODE enhances the production of certain lipid mediators that can exacerbate or mitigate inflammatory responses.

Pain Sensitization

In dietary studies involving rats, it was observed that excessive intake of linoleic acid led to increased plasma levels of lipid mediators derived from both linoleic acid and arachidonic acid. Notably, 9-OxoODE was classified as pronociceptive, indicating its potential role in pain signaling pathways through activation of TRPV1 receptors .

Case Studies

Several studies have explored the biological implications of 9-OxoODE:

- Acute Inflammation Study : In a model of systemic endotoxemia induced by lipopolysaccharide (LPS), wild-type mice exhibited elevated levels of LA epoxides and dihydroxy metabolites. In contrast, MPO knockout mice showed significantly lower levels of these metabolites, suggesting a protective role against excessive inflammation mediated by compounds like 9-OxoODE .

- Dietary Impact on Pain Sensitivity : A study investigating the effects of dietary linoleic acid on pain sensitivity found that rats on a high linoleic acid diet had elevated levels of pronociceptive mediators, including 9-OxoODE. This suggests that dietary composition can significantly influence pain pathways through lipid metabolism .

Comparative Analysis

To further understand the unique properties of 9-OxoODE, it is useful to compare it with similar compounds:

| Compound | Biological Activity | Mechanism of Action |

|---|---|---|

| 9-HODE | Anti-inflammatory | PPARγ agonist |

| 13-OxoODE | Pronociceptive | TRPV1 activation |

| 9-OxoODE | Pronociceptive; modulates inflammation | PPARγ activation; oxidative stress response |

科学的研究の応用

Inflammation Modulation

Research indicates that 9-oxo ODA can modulate inflammatory responses by influencing the metabolism of arachidonic acid (AA) and linoleic acid (LA). Studies show that it affects the balance between pro-inflammatory and anti-inflammatory lipid mediators during acute inflammation .

Cancer Research

9-oxo ODA has been investigated for its potential anti-cancer properties. Its activation of PPARα has been linked to apoptosis in cancer cell lines, particularly human ovarian cancer cells. This suggests a role in cancer therapy by targeting metabolic pathways critical for tumor growth.

| Cancer Type | Mechanism |

|---|---|

| Ovarian Cancer | Induction of apoptosis through PPARα activation. |

Antifungal Activity

The compound exhibits antifungal properties against various plant pathogens. It has been shown to inhibit the growth of fungi such as Colletotrichum, Botrytis cinerea, and Fusarium oxysporum. This application highlights its potential use in agricultural biotechnology for crop protection.

| Pathogen | Sensitivity |

|---|---|

| Colletotrichum species | Moderate sensitivity |

| Botrytis cinerea | High sensitivity |

| Fusarium oxysporum | Moderate sensitivity |

Case Study 1: Inflammation and Pain Sensitization

A study involving rodent models demonstrated that excessive dietary linoleic acid promotes the accumulation of pro-nociceptive lipid mediators, including those influenced by 9-oxo ODA. The findings suggest a pathway through which dietary fats can exacerbate pain conditions via lipid signaling mechanisms .

Case Study 2: Cancer Cell Line Studies

In laboratory settings, treatment with 9-oxo ODA resulted in significant apoptosis in ovarian cancer cell lines. The study utilized various concentrations to determine the efficacy of PPARα activation on cell viability, showcasing its potential as a therapeutic agent in oncology.

特性

IUPAC Name |

(10Z,12Z)-9-oxooctadeca-10,12-dienoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H30O3/c1-2-3-4-5-6-8-11-14-17(19)15-12-9-7-10-13-16-18(20)21/h6,8,11,14H,2-5,7,9-10,12-13,15-16H2,1H3,(H,20,21)/b8-6-,14-11- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUZSWWYKKLTDHU-ZYCNLYSJSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CC=CC(=O)CCCCCCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C=C/C(=O)CCCCCCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201017274 | |

| Record name | 9-oxo-10E,12Z-octadecadienoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201017274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54232-59-6 | |

| Record name | 9-oxo-10E,12Z-octadecadienoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201017274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。